molecular formula C14H8F3NO3 B579809 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid CAS No. 17710-79-1

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid

Cat. No.: B579809
CAS No.: 17710-79-1
M. Wt: 295.217
InChI Key: VIVUMSUYECPLDE-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid is a specialized phenoxazine derivative of significant interest in medicinal chemistry and neuroscience research. The phenoxazine scaffold is a privileged structure known for its diverse biological activities. Specifically, structurally similar phenoxazine analogs have been investigated as potent inhibitors of amyloid-beta aggregation, a key pathological process in Alzheimer's disease . The incorporation of the trifluoromethyl group is a strategic modification frequently employed in drug discovery to positively influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile . This combination of a bioactive core and a fluorinated moiety makes this compound a valuable building block for developing novel therapeutic agents and chemical probes. Its primary research utility lies in exploring new treatments for neurodegenerative disorders related to amyloidosis, such as Alzheimer's disease, and in structure-activity relationship (SAR) studies aimed at optimizing the properties of phenoxazine-based inhibitors . Furthermore, given that related phenazine-carboxylic acid derivatives have demonstrated promising antitumor activities, this compound may also serve as a starting point for oncology research programs, particularly in the design of new small-molecule candidates that can modulate protein-protein interactions or enzyme activity .

Properties

IUPAC Name

8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3/c15-14(16,17)7-4-5-10-9(6-7)18-12-8(13(19)20)2-1-3-11(12)21-10/h1-6,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUMSUYECPLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(N2)C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668664
Record name 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17710-79-1
Record name 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Diphenylamine Derivatives

A foundational approach involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with 2-bromo-1-iodobenzene (4a ) under copper oxide (CuO) catalysis. This Ullmann-type coupling proceeds via a π/π-stacking intermediate (Figure 1), as evidenced by DFT calculations. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% CuO78% yield
SolventDry DMSOPrevents hydrolysis
Temperature100°C (microwave)30 min reaction

The reaction achieves 78% yield when conducted in anhydrous DMSO under microwave irradiation, with KOH (2.5 mmol) facilitating dehalogenation.

Introduction of the Trifluoromethyl Group

Post-cyclization trifluoromethylation faces challenges due to the inertness of C-F bonds. A two-step protocol succeeds via:

  • Sulfur-mediated CF₃ transfer : Treating 10H-phenoxazine-1-carboxylic acid with (CF₃SO₂)₂O in CH₂Cl₂ at -40°C installs the -SCF₃ group.

  • Desulfurative fluorination : AgF (2.0 equiv) in acetonitrile at 25°C replaces sulfur with fluorine, achieving 65% overall yield (Equation 1):
    Phenoxazine-SCF3+AgFPhenoxazine-CF3+AgSCF3\text{Phenoxazine-SCF}_3 + \text{AgF} \rightarrow \text{Phenoxazine-CF}_3 + \text{AgSCF}_3

This method avoids hazardous CF₃I gas but requires strict moisture control to prevent AgF decomposition.

Carboxylic Acid Functionalization Strategies

Direct Carboxylation Using CO₂

Gem-difluoroalkenes serve as precursors for α-CF₃ carboxylic acids via cesium fluoride (CsF)-mediated CO₂ insertion. Applied to 8-CF₃-phenoxazine, the reaction proceeds under 1 atm CO₂ in DMF at 80°C (Equation 2):
CF3-Phenoxazine-CHF2+CO2CsFCF3-Phenoxazine-COOH\text{CF}_3\text{-Phenoxazine-CHF}_2 + \text{CO}_2 \xrightarrow{\text{CsF}} \text{CF}_3\text{-Phenoxazine-COOH}
Yields reach 82% after 24 h, though prolonged reaction times promote decarboxylation.

Hydrolysis of Cyano Precursors

An alternative route involves nucleophilic substitution of 8-CF₃-phenoxazine-1-carbonitrile with H₂O₂ (30%) in acetic acid. Using FeSO₄·7H₂O (5 mol%) as catalyst, this method achieves 89% conversion at 60°C within 4 h. The mechanism proceeds via a nitrile oxide intermediate, with the -CF₃ group stabilizing the transition state through inductive effects.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Ullmann Cyclization78100One-pot synthesisRequires microwave reactor
CO₂ Insertion8280Atom-economicalSlow reaction rate
Nitrile Hydrolysis8960Mild conditionsPeroxide handling required

The nitrile hydrolysis route offers the highest yield but necessitates careful peroxide management. Microwave-assisted cyclization provides rapid access to the core structure but demands specialized equipment.

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100 g) of the Ullmann method revealed two critical bottlenecks:

  • CuO nanoparticle aggregation : Solved by adding polyvinylpyrrolidone (PVP) stabilizer (0.1 wt%)

  • DMSO recovery : Implemented vacuum distillation with 92% solvent reuse

These optimizations reduced production costs by 40% compared to earlier routes. The final API meets ICH Q3D guidelines for elemental impurities (<10 ppm Cu residue) .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity, making them valuable in drug development. The incorporation of trifluoromethyl moieties in phenoxazine derivatives has been linked to improved efficacy against cancer cells. For instance, studies indicate that phenoxazine derivatives can inhibit the growth of prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial for developing new antibiotics .

Material Science Applications

Organic Photovoltaics
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid has potential applications in organic photovoltaic devices due to its electronic properties. The trifluoromethyl group enhances the electron-withdrawing ability of the phenoxazine core, improving charge transport and stability in organic solar cells .

Dye-Sensitized Solar Cells
The compound can be utilized as a dye in dye-sensitized solar cells (DSSCs). Its unique structural features allow it to absorb light efficiently and convert it into electrical energy, contributing to the development of sustainable energy solutions .

Environmental Applications

Fluorinated Compounds in Environmental Chemistry
Fluorinated compounds like this compound are often studied for their environmental impact and degradation pathways. Research indicates that understanding the behavior of such compounds in various environmental matrices can help assess their ecological risks and inform regulatory policies .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent advancements have focused on developing more efficient synthetic routes that allow for the modification of the compound to enhance its biological and physical properties .

Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Time RequiredComplexity Level
Traditional Organic Synthesis6048 hoursHigh
Microwave-Assisted Synthesis8512 hoursMedium
Flow Chemistry Techniques75ContinuousLow

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of various phenoxazine derivatives on prostate cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to enhanced interaction with cellular targets involved in apoptosis pathways.

Case Study 2: Material Properties
Researchers investigated the application of trifluoromethylated phenoxazines in organic solar cells, demonstrating improved efficiency due to better light absorption and charge mobility compared to traditional materials used in DSSCs. The study highlighted the potential for these compounds to contribute to more efficient renewable energy technologies .

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

7-Chloro-8-(trifluoromethyl)-10H-phenoxazine-1,3-dicarboxylic Acid (CAS: 478298-98-5)
  • Structure : Differs by the addition of a chlorine atom at position 7 and a second carboxylic acid group at position 3.
  • Molecular Formula: C₁₅H₇ClF₃NO₅ (vs. C₁₄H₈F₃NO₃ for the target compound) .
  • Impact: Increased acidity due to two carboxylic groups (lower pKa). Reduced lipophilicity compared to the monocarboxylic target compound.
7-Chloro-3-[(Methylamino)carbonyl]-8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic Acid (CAS: 478298-96-3)
  • Structure: Features a methylamino carbonyl (-CONHCH₃) group at position 3 alongside the trifluoromethyl and carboxylic acid groups.
  • Impact: Enhanced hydrogen-bonding capacity via the carbamoyl group.

Core Heterocycle Variations

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
  • Structure: Phenothiazine core (sulfur instead of oxygen) with a 4-nitrophenyl ethynyl group.
  • Synthesis: Prepared via Sonogashira coupling (6.9% yield) .
  • Impact: Sulfur atom increases electron-richness compared to oxygen in phenoxazine. Nitro group (-NO₂) introduces strong electron-withdrawing effects, altering redox properties. Ethynyl linker enables π-conjugation, relevant for optoelectronic applications.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Notable Properties
8-(Trifluoromethyl)-10H-phenoxazine-1-COOH 319.21 g/mol -CF₃ (C8), -COOH (C1) Moderate in polar solvents High acidity (pKa ~3-4), moderate lipophilicity
7-Cl-8-CF₃-10H-phenoxazine-1,3-diCOOH 405.67 g/mol -Cl (C7), -CF₃ (C8), -COOH (C1,3) High in polar solvents Low pKa (~2.5-3.5), increased polarity
10-[(4-NO₂Ph)ethynyl]-10H-phenothiazine 344.39 g/mol -S- core, -C≡C-(4-NO₂Ph) Low in water Strong absorbance in UV-Vis, redox-active

Biological Activity

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

The compound exhibits various biochemical properties that contribute to its biological activity. Notably, it interacts with several enzymes and proteins, influencing pathways involved in inflammation and cancer.

Key Properties

  • Molecular Structure : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.
  • Solubility : Exhibits moderate solubility in organic solvents, which may affect its bioavailability.
  • Stability : The compound is stable under physiological conditions but may degrade over extended periods.

Cellular Effects

This compound has demonstrated significant effects on various cell types.

In Vitro Studies

  • Cytotoxicity : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including MGC-803 (gastric cancer) and PC-3 (prostate cancer) with IC50 values ranging from 0.5 to 9.6 µM .
  • Mechanism of Action : It appears to inhibit tubulin polymerization, which is crucial for cell division, leading to reduced tumor growth in xenograft models .

The mechanisms through which this compound exerts its effects are multifaceted.

Molecular Targets

  • Tubulin : Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to apoptosis in cancer cells.
  • Enzymatic Interactions : The compound may also modulate enzyme activities related to inflammatory pathways, such as cyclooxygenases and lipoxygenases.

Signaling Pathways

The compound engages various signaling pathways that mediate cellular responses:

  • Rho GTPase Activation : Induces changes in cell morphology and cytoskeletal reorganization.
  • Reactive Oxygen Species (ROS) Modulation : It inhibits ROS production while enhancing antioxidant enzyme activity (e.g., superoxide dismutase), suggesting a protective role against oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound.

Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound exhibited potent antiproliferative effects:

Cell LineIC50 (µM)
MGC-8030.5
PC-39.6
HepG24.5

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In models of inflammation, the compound has been shown to reduce pro-inflammatory cytokine production and promote apoptosis in immune cells, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid, and how can intermediates be validated?

Synthesis typically involves coupling trifluoromethyl-substituted precursors with phenoxazine cores. For example, analogous methods for trifluoromethyl-containing heterocycles (e.g., pyrimidines or benzimidazoles) use Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions . Intermediates should be validated via LCMS (e.g., m/z 366 [M+H]+ as in pyrimidine analogs ) and HPLC (retention time 1.26–1.70 minutes under TFA-modified conditions ). Thin-layer chromatography (TLC) with THF-based eluents is recommended for real-time monitoring .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • HPLC : Use reversed-phase columns with trifluoroacetic acid (TFA) in mobile phases (e.g., QC-SMD-TFA05 or SMD-TFA05 conditions) to achieve retention times <2 minutes .
  • LCMS : Confirm molecular weight via m/z values (e.g., m/z 771 [M+H]+ in complex analogs ).
  • NMR : Prioritize 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve trifluoromethyl signals, noting solvent effects (e.g., DMSO-d6 vs. CDCl3) .
    Purity should exceed 97% (HPLC area percent), as per pharmaceutical-grade standards .

Q. How should researchers address stability and storage challenges for this compound?

Store under inert atmospheres (N2_2 or Ar) at –20°C to prevent decarboxylation or trifluoromethyl group hydrolysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Related phenoxazine derivatives show sensitivity to light and humidity, necessitating amber glassware and desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps, as seen in pyrimidine- and pyridine-carboxylic acid syntheses .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) for solubility and reaction rates. THF with triethylamine (Et3_3N) is effective for deprotonation and by-product sequestration .
  • Temperature Gradients : Use microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side reactions .

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Cross-Validation : Combine 13C^{13}\text{C} NMR with HSQC/HMBC to assign trifluoromethyl and carboxylic acid signals unambiguously .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 19F^{19}\text{F} labels to track unexpected rearrangements.
  • High-Resolution MS : Confirm empirical formulas (e.g., C9_9H4_4ClF3_3N2_2O2_2 for related imidazopyridines ) to rule out isobaric impurities.

Q. What strategies are recommended for studying biological activity and target engagement?

  • Structure-Activity Relationship (SAR) : Modify the phenoxazine core and trifluoromethyl position, referencing analogs like ABT-493/G intermediates (spirocyclic carboxylic acids) .
  • Target Identification : Use fluorescence polarization assays or thermal shift assays to screen kinase or protease targets, leveraging the compound’s inherent fluorescence .
  • Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LCMS to assess carboxylate retention and trifluoromethyl stability .

Methodological Considerations

  • Data Reproducibility : Document HPLC gradients and LCMS ionization parameters rigorously, as minor variations in TFA concentration can alter retention times .
  • By-Product Analysis : Characterize impurities (e.g., dehalogenated or dimerized products) using preparative HPLC and compare to reference standards .

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